N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide
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Overview
Description
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide is a chemical compound with the molecular formula C12H16FNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a dimethylethyl group attached to an acetamide moiety.
Preparation Methods
The synthesis of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide typically involves the reaction of 4-fluoroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)acetamide: This compound lacks the dimethylethyl group, which may result in different chemical and biological properties.
N-(4-Fluorophenyl)-N-isopropylacetamide: The presence of an isopropyl group instead of a dimethylethyl group can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16FNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
PWZUEIOJCVGCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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